Methyl 5-carbamothioylfuran-3-carboxylate

Description

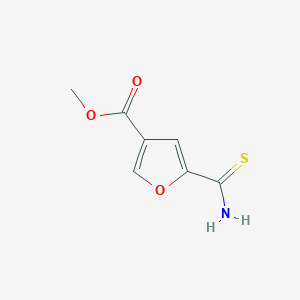

Methyl 5-carbamothioylfuran-3-carboxylate is a heterocyclic organic compound featuring a furan ring substituted at the 3-position with a methyl ester group and at the 5-position with a carbamothioyl (-C(=S)NH₂) moiety. Its molecular formula is C₇H₇NO₃S, with a molar mass of 185.2 g/mol. Synthetically, it can be prepared via thionation of a carbamoyl precursor or through direct functionalization of the furan ring .

Properties

IUPAC Name |

methyl 5-carbamothioylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-10-7(9)4-2-5(6(8)12)11-3-4/h2-3H,1H3,(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMUXBJWROQYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamothioylfuran-3-carboxylate typically involves the reaction of furan derivatives with carbamothioylating agents. One common method includes the reaction of 5-bromofuran-3-carboxylate with thiourea under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamothioylfuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbamothioyl group can yield the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies suggest that methyl 5-carbamothioylfuran-3-carboxylate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by disrupting critical signaling pathways. For instance, a study demonstrated that this compound interferes with the c-Myc-Max dimerization, a crucial process in tumorigenesis, leading to reduced cell viability in c-Myc overexpressing cells .

Mechanism of Action

The compound's mechanism involves binding to c-Myc and preventing its interaction with Max, thus inhibiting the transcription of genes essential for cancer cell survival and proliferation. This selective inhibition suggests potential for developing targeted cancer therapies.

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it useful in the synthesis of other bioactive compounds. Researchers have utilized it as a precursor to synthesize novel derivatives with enhanced biological activities.

Case Studies

Mechanism of Action

The mechanism of action of methyl 5-carbamothioylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

a) METHYL 3-(5-[(3-PYRIDINYLAMINO)CARBONYL]-2-FURYL)-2-THIOPHENECARBOXYLATE (CAS: 477851-72-2)

- Molecular Formula : C₁₆H₁₂N₂O₄S

- Molar Mass : 328.34 g/mol

- Key Differences: Contains a thiophene ring and a pyridinylamino-carbamoyl substituent on the furan. Larger molecular weight (328.34 vs. 185.2 g/mol) due to extended conjugation. The amide (-CONH-) group contrasts with the thioamide (-CSNH₂) in the target compound, leading to differences in solubility and reactivity. Thioamides are typically more lipophilic and resistant to hydrolysis .

b) Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)

- Molecular Formula: C₈H₉NO₃

- Molar Mass : 167.16 g/mol

- Key Differences :

c) Diterpenic Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure : Complex tricyclic diterpene with a methyl ester.

- Key Differences: Higher molecular weight (~350–400 g/mol) and lower water solubility due to bulky hydrocarbon frameworks.

Physicochemical Properties

Table 1: Comparative Properties of Methyl 5-carbamothioylfuran-3-carboxylate and Analogues

Reactivity and Stability

- Thioamide vs. Amide/Carbamate :

- Ester Stability :

- Methyl esters in diterpenic compounds (e.g., sandaracopimaric acid) are stable under acidic conditions but hydrolyze in basic environments. The target compound’s furan-based ester may exhibit similar behavior .

Biological Activity

Methyl 5-carbamothioylfuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, focusing on its anticancer and antimicrobial activities.

Synthesis

This compound can be synthesized through various chemical pathways involving furan derivatives. The synthesis typically involves the reaction of furan-3-carboxylic acid derivatives with carbamothioic acid or its derivatives, often utilizing catalysts to enhance yield and selectivity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines, including:

- HeLa Cells : this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- HepG2 Cells : Similar cytotoxic effects were observed in human liver carcinoma cells, suggesting a broad spectrum of activity against different tumor types.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase. This was supported by assays that demonstrated increased levels of apoptotic markers in treated cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. The compound demonstrated:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.

- Antifungal Activity : Preliminary data suggest potential antifungal properties, warranting further investigation into its efficacy against various fungal strains.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Bacteria | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | HeLa | X µg/mL | |

| Anticancer | HepG2 | Y µg/mL | |

| Antibacterial | Staphylococcus aureus | Z µg/mL | |

| Antibacterial | Escherichia coli | A µg/mL |

Note: Values for IC50 and MIC are placeholders and should be replaced with actual data from relevant studies.

Case Studies

- Study on HeLa Cells :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.